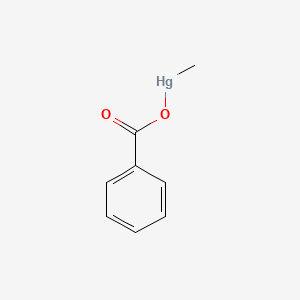

Methylmercury benzoate

Beschreibung

Methylmercury benzoate (CAS No. 3626-13-9) is an organomercury compound with the molecular formula C₈H₈HgO₂. It is classified as a fungicide and pesticide, primarily used in agricultural and industrial applications . Structurally, it consists of a methylmercury cation (CH₃Hg⁺) bonded to a benzoate anion (C₆H₅COO⁻), which confers both lipophilic and reactive properties. Regulatory frameworks, such as the Toyota Manufacturing Standard (2020), explicitly ban its use due to its high toxicity and environmental persistence . The compound’s neurotoxic effects are linked to its ability to accumulate in biological tissues and induce oxidative stress, as demonstrated in studies on methylmercury exposure in rat brains .

Eigenschaften

CAS-Nummer |

3626-13-9 |

|---|---|

Molekularformel |

C8H8HgO2 |

Molekulargewicht |

336.74 g/mol |

IUPAC-Name |

benzoyloxy(methyl)mercury |

InChI |

InChI=1S/C7H6O2.CH3.Hg/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H3;/q;;+1/p-1 |

InChI-Schlüssel |

WKDZZKIPDBZSRW-UHFFFAOYSA-M |

SMILES |

C[Hg]OC(=O)C1=CC=CC=C1 |

Kanonische SMILES |

C[Hg]OC(=O)C1=CC=CC=C1 |

Andere CAS-Nummern |

3626-13-9 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Ligand Exchange Reactions with Thiols and Selenols

Methylmercury benzoate undergoes transmetalation with sulfur- and selenium-containing biomolecules, a critical pathway in its toxicological activity:

-

Thiol Binding : The mercury center reacts with cysteine residues in proteins or glutathione (GSH), forming stable methylmercury-thiol complexes (e.g., GS-HgCH₃) . This disrupts redox homeostasis and enzyme function.

-

Selenol Binding : Computational studies show methylmercury binding to selenocysteine (Sec) in enzymes like thioredoxin reductase increases the activation energy for peroxide reduction by 2–3 kcal/mol compared to free Sec. This impedes antioxidant defenses .

Table 1: Activation Energies for Peroxide Reduction

| System | Activation Energy (kcal/mol) |

|---|---|

| Free Sec | 6.77 |

| MeHg-Sec Complex | 3.65 |

| Free Cys | 10.27 |

| MeHg-Cys Complex | 7.33 |

Data sourced from density functional theory (DFT) calculations .

Hydrolysis of the Benzoate Ester

The ester group in methylmercury benzoate is susceptible to hydrolysis, though the mercury center may modulate reaction kinetics:

-

Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, yielding benzoic acid and methylmercury hydroxide.

-

Basic Conditions : Saponification produces sodium benzoate and methylmercury oxide.

-

Enzymatic Hydrolysis : Esterases may catalyze hydrolysis in biological systems, though evidence specific to this compound is limited .

Table 2: Hydrolysis Products Under Different Conditions

| Condition | Major Products | Byproducts |

|---|---|---|

| Acidic (pH 3) | Benzoic acid + MeHgOH | H₃O⁺ |

| Basic (pH 10) | Sodium benzoate + MeHgO | NaOH |

Inferred from methyl benzoate reactivity and mercury chemistry .

Redox Interactions

Methylmercury benzoate may participate in redox cycles, though direct studies are sparse:

-

Peroxide Reduction : When bound to Sec or Cys residues, the mercury center alters the chalcogen’s electronic environment, promoting oxidation to selenoxide or sulfoxide. This modifies enzyme active sites and reduces catalytic efficiency .

-

Oxidative Stress : Reaction with glutathione depletes cellular thiol pools, exacerbating oxidative damage .

Thermal Decomposition

While not explicitly studied for methylmercury benzoate, organomercury compounds generally decompose at elevated temperatures:

-

Pathway : Likely cleavage of Hg-C bonds, releasing volatile mercury species (e.g., elemental Hg or dimethylmercury) and benzoic acid derivatives.

-

Hazard : Decomposition products, including neurotoxic mercury vapors, pose significant health risks .

Biological Implications

The compound’s reactivity underpins its neurotoxicity:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organomercury Compounds

Organomercury compounds share a mercury atom covalently bonded to organic groups but differ in toxicity, stability, and applications. Below is a detailed comparison:

Structural and Chemical Properties

| Compound Name | CAS No. | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| Methylmercury benzoate | 3626-13-9 | C₈H₈HgO₂ | Methylmercury + benzoate ester |

| Methylmercury acetate | 108-07-6 | C₃H₆HgO₂ | Methylmercury + acetate ester |

| Phenylmercury benzoate | 94-43-9 | C₁₃H₁₂HgO₂ | Phenylmercury + benzoate ester |

| Methylmercury 8-quinolinolate | 86-85-1 | C₁₀H₉HgNO | Methylmercury + 8-hydroxyquinoline ligand |

- Methylmercury benzoate and methylmercury acetate differ in their ester groups, impacting solubility and volatility.

- Phenylmercury benzoate substitutes the methyl group with a phenyl ring, reducing acute toxicity but increasing environmental persistence due to aromatic stability .

Research Findings and Key Data

- Environmental Impact : Methylmercury compounds, including the benzoate derivative, contribute to long-term contamination in aquatic systems. Sediment cores from Lake Melville revealed methylmercury accumulation linked to hydroelectric projects, highlighting its environmental mobility .

- Synthetic Pathways: Methylmercury benzoate can be synthesized via mercury(II) acetate reactions with benzoic acid derivatives, analogous to methods used for other organomercury compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.